molecular formula C11H10N2O3 B8286890 (5-Methyl-1,8-naphthyridin-2(1H)-on-3-yl)acetic Acid

(5-Methyl-1,8-naphthyridin-2(1H)-on-3-yl)acetic Acid

Cat. No. B8286890
M. Wt: 218.21 g/mol
InChI Key: YRWAXOORAGTCEI-UHFFFAOYSA-N
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Patent
US06632919B1

Procedure details

To a precooled solution of N,N-diisopropylamine (6.2 mL, 0.044 mol) in diethyl ether (125 mL, dried over molecular seives) was added BuLi (2.5 M in hexanes) (17.8 mL, 0,044 mol) and the resulting solution was stirred at rt. for 15 minutes whereafter di-tert-butylsuccinate (5.35 g, 23 mmol) dissolved in diethyl ether (10 mL, dried over molecular seives) was slowly added. After 30 min at −78° C., 3-formyl-4-methyl-2-(pivaloylamino)-pyridine (4.65 g, 21.0 mmol) dissolved in THF (10 mL, LAB-SCAN C2520, dried over molecular seives) was slowly added, and stirring at this temperature was continued for 30 min. The solution was allowed to warm to rt. and poored into a solution of NH4Cl (sat., aqueous, 100 mL). The aqueous phase was extracted three times with diethylether (3×50 mL) and the organic extracts washed with water (50 mL) and brine (50 mL), dried over MgSO4 and evaporated in vacuo. The crude product was recrystallized from ethyl acetate/hexane to yield the diastereomeric mixture which was used as such after drying in vacuo. The diastereomeric mixture was dissolved in HCl (3M, aqueous, 50 mL) the solution was stirred under reflux for 3.5 h, cooled to rt. and washed with diethyl ether (2×50 mL), neutralised with K2CO3 and again washed with chloroform (3×50 mL). After precipitation upon cooling 1.39 g (37%) of the title compound was obtained (mp >250° C.). 1H NMR (D2O/NaOD): δ 8.25 (d, 4.9 Hz, 1H), 7.71 (s, 1H), 6.84 (d, 4.9 Hz, 1H), 2.36 (s, 2H), 1.05 (s, 3H). 13C NMR (D2O/NaOD): δ 180.30, 171.68, 155.44, 148.84, 146.04, 132.61, 127.08, 117.60, 116.21, 27.22, 16.98. FAB+ MS (m/z): 219.10 (M+H+, calc. for C11H10N2O3+H+ 219.0770).
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
17.8 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
4.65 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
C11H10N2O3 H+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.C(O[C:18](=[O:28])[CH2:19][CH2:20][C:21]([O:23]C(C)(C)C)=[O:22])(C)(C)C.[CH:29]([C:31]1[C:32]([NH:38]C(=O)C(C)(C)C)=[N:33][CH:34]=[CH:35][C:36]=1[CH3:37])=O.[NH4+].[Cl-]>C(OCC)C.C1COCC1>[CH3:37][C:36]1[CH:35]=[CH:34][N:33]=[C:32]2[C:31]=1[CH:29]=[C:19]([CH2:20][C:21]([OH:23])=[O:22])[C:18](=[O:28])[NH:38]2 |f:4.5|

Inputs

Step One
Name
Quantity
6.2 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
17.8 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
5.35 g
Type
reactant
Smiles
C(C)(C)(C)OC(CCC(=O)OC(C)(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
4.65 g
Type
reactant
Smiles
C(=O)C=1C(=NC=CC1C)NC(C(C)(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
C11H10N2O3 H+
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
ADDITION
Type
ADDITION
Details
was slowly added
STIRRING
Type
STIRRING
Details
stirring at this temperature
WAIT
Type
WAIT
Details
was continued for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted three times with diethylether (3×50 mL)
WASH
Type
WASH
Details
the organic extracts washed with water (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from ethyl acetate/hexane
CUSTOM
Type
CUSTOM
Details
to yield the diastereomeric mixture which
CUSTOM
Type
CUSTOM
Details
after drying in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The diastereomeric mixture was dissolved in HCl (3M, aqueous, 50 mL) the solution
STIRRING
Type
STIRRING
Details
was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3.5 h
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
WASH
Type
WASH
Details
and washed with diethyl ether (2×50 mL)
WASH
Type
WASH
Details
again washed with chloroform (3×50 mL)
CUSTOM
Type
CUSTOM
Details
After precipitation
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling 1.39 g (37%) of the title compound
CUSTOM
Type
CUSTOM
Details
was obtained (mp >250° C.)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC1=C2C=C(C(NC2=NC=C1)=O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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